molecular formula C10H14N2Si B8528632 2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidine

2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidine

Cat. No.: B8528632
M. Wt: 190.32 g/mol
InChI Key: QATDGSKIJGGHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidine is a useful research compound. Its molecular formula is C10H14N2Si and its molecular weight is 190.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2Si

Molecular Weight

190.32 g/mol

IUPAC Name

trimethyl-[2-(2-methylpyrimidin-5-yl)ethynyl]silane

InChI

InChI=1S/C10H14N2Si/c1-9-11-7-10(8-12-9)5-6-13(2,3)4/h7-8H,1-4H3

InChI Key

QATDGSKIJGGHSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2-methyl-pyrimidine (prepared according to UK patent application GB 2 157 288) (0.2 g, 1.16 mmol), (trimethylsilyl)acetylene (164 μL, 1.3 mmol), CuI (0.022 g, 0.116 mmol) and PdCl2(PPh3)2 (0.082 g, 0.116 mmol) in Et3N (2 mL) and THF (2 mL) were stirred at 80° C. for 4 h. After cooling, the solvents were removed under vacuum and the residue chromatographed to give the subtitle compound (0.16 g, 50%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
164 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.022 g
Type
catalyst
Reaction Step One
Quantity
0.082 g
Type
catalyst
Reaction Step One
Yield
50%

Synthesis routes and methods II

Procedure details

Isopropyl acetate (30 mL) was added to a mixture of 5-bromo-2-methylpyrimidine (3 g, 17.3 mmol), copper(I) iodide (0.066 g, 0.35 mmol) and bis(triphenylphosphine)palladium (II) dichloride (0.243 g, 0.35 mmol) in a 100 mL 3-neck flask equipped with a condenser. The resulting solution was sparged with a stream of nitrogen for 15 minutes and kept under nitrogen during further manipulations. Trimethylsilylacetylene (3.12 mL, 22.5 mmol) and diisopropylamine (4.90 mL, 34.7 mmol) were added successively to the reaction solution, and the mixture was stirred at room temperature for 30 minutes. The dark mixture was heated at 60° C. for 15 hours, then cooled to room temperature, diluted with isopropyl acetate (15 mL) and filtered through diatomaceous earth. The filtrate was washed successively with saturated aqueous NaHCO3 (2×25 mL), 10% aqueous Na2S2O3 (20 mL) and brine, then dried (MgSO4) and concentrated under vacuum. The dark residue was purified by flash chromatography on silca gel (hexanes-ethyl acetate, gradient from 100:0-70:30) to provide the title compound: 1H NMR (300 MHz, CDCl3) δ ppm 0.27 (s, 9H), 2.74 (s, 3H), 8.68 (s, 2H).
Quantity
3.12 mL
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
copper(I) iodide
Quantity
0.066 g
Type
catalyst
Reaction Step Three
Name
bis(triphenylphosphine)palladium
Quantity
0.243 g
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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